

1-Methyl-1,4-diazepan-2-one hydrochloride basic properties

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Compound of Interest

Compound Name: *1-Methyl-1,4-diazepan-2-one hydrochloride*

Cat. No.: *B1592328*

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An In-depth Technical Guide to **1-Methyl-1,4-diazepan-2-one Hydrochloride**: Core Properties and Scientific Applications

Introduction

1-Methyl-1,4-diazepan-2-one hydrochloride is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug development. Structurally, it belongs to the diazepane class, which are saturated seven-membered heterocyclic rings containing two nitrogen atoms.^[1] This guide provides a comprehensive overview of its fundamental properties, a proposed synthetic pathway, and essential handling information tailored for researchers and drug development professionals.

It is critical to distinguish the saturated, monocyclic diazepanone core of this molecule from the well-known 1,4-benzodiazepine class of drugs, such as Diazepam.^[1] While benzodiazepines feature a diazepine ring fused to a benzene ring, **1-Methyl-1,4-diazepan-2-one hydrochloride** lacks this aromatic fusion, resulting in a more flexible and structurally distinct scaffold.^[1] Its utility lies primarily as a synthetic intermediate for creating more complex molecules, particularly those targeting the central nervous system, where its nitrogen-containing heterocycle can be pivotal for establishing binding affinity with biological targets.^[2]

Molecular Structure and Physicochemical Properties

Structural Elucidation

The structure of **1-Methyl-1,4-diazepan-2-one hydrochloride** consists of a seven-membered diazepane ring with nitrogen atoms at positions 1 and 4. A methyl group is attached to the nitrogen at the 1-position, and a carbonyl group is located at the 2-position. The hydrochloride salt form indicates that one of the nitrogen atoms, likely the more basic N4, is protonated.

Caption: Chemical structure of **1-Methyl-1,4-diazepan-2-one hydrochloride**.

Nomenclature and Key Identifiers

A clear identification of a chemical compound is fundamental for reproducibility in research. The key identifiers for this compound are summarized below.

Identifier	Value	Source
IUPAC Name	1-Methyl-1,4-diazepan-2-one hydrochloride	N/A
CAS Number	685859-01-2	[2]
Molecular Formula	C ₆ H ₁₃ ClN ₂ O	[2]
Molecular Weight	164.63 g/mol	[2]
MDL Number	MFCD19443962	[2]

Physicochemical Data

Specific experimental data for this compound is not widely published. The table below includes available information and data for the parent compound, 1,4-Diazepan-2-one, for comparative purposes.

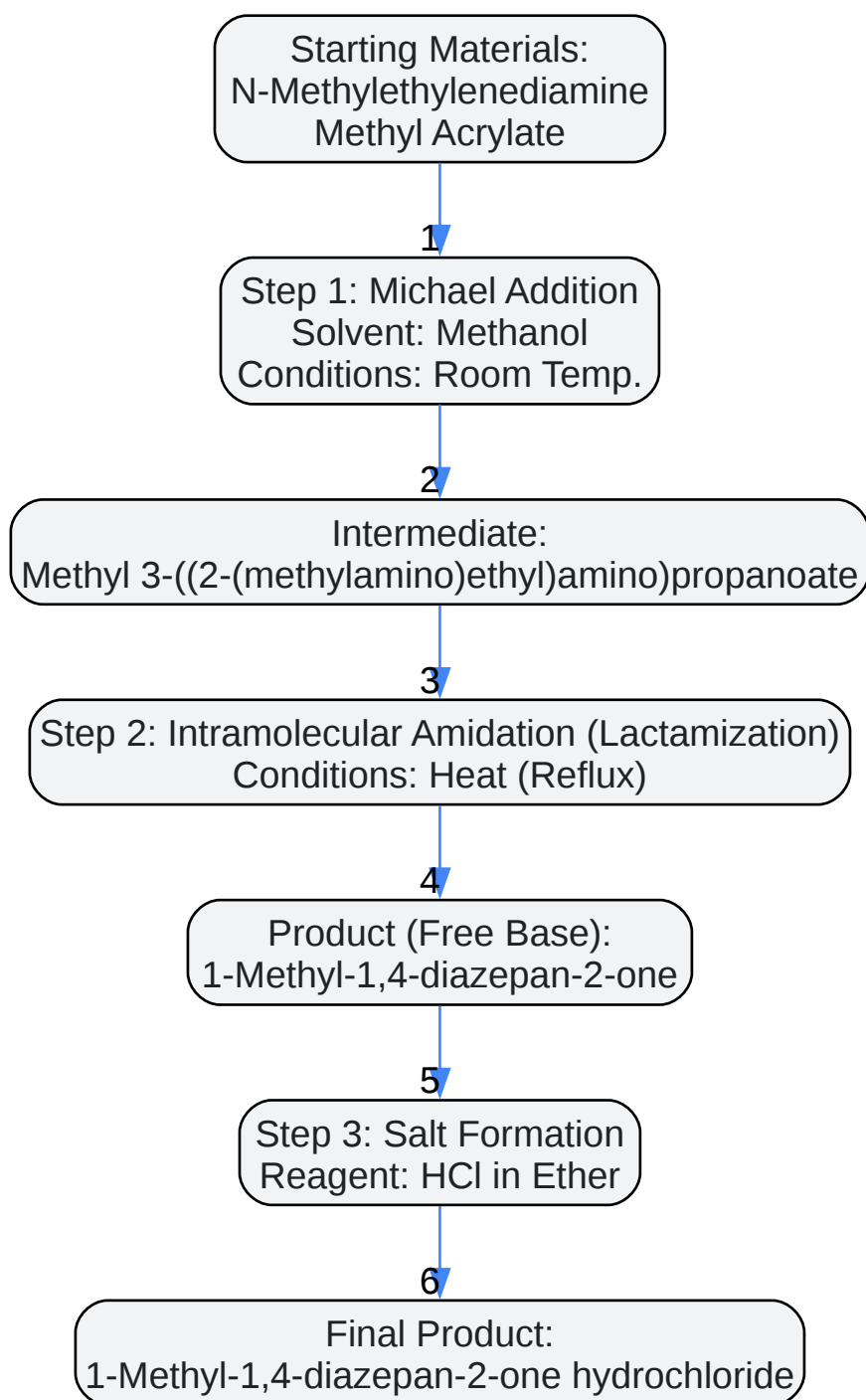
Property	Value	Notes
Appearance	Solid (predicted)	The parent compound is a solid.
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A
Solubility	Data not available	Expected to be soluble in water and polar protic solvents due to its hydrochloride salt form.
Storage	Room temperature, sealed, dry	Recommended for maintaining chemical integrity.[2]

Proposed Synthesis and Purification

While specific synthesis procedures for **1-Methyl-1,4-diazepan-2-one hydrochloride** are not readily available in the literature, a plausible and efficient synthetic route can be designed based on established organic chemistry principles. The proposed workflow involves a Michael addition followed by an intramolecular amidation (lactamization).

Rationale and Synthetic Strategy

The chosen strategy leverages commercially available starting materials, N-methylethylenediamine and an acrylate ester (e.g., methyl acrylate). The primary amine of the diamine is more nucleophilic and is expected to selectively undergo a Michael addition with the acrylate. The subsequent cyclization is an intramolecular reaction, which is entropically favored, to form the stable seven-membered lactam ring. The final step involves salt formation with hydrochloric acid. This approach is logical, high-yielding, and avoids complex protection/deprotection steps.



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Caption: Proposed workflow for the synthesis of **1-Methyl-1,4-diazepan-2-one hydrochloride**.

Detailed Experimental Protocol

This protocol is a proposed method and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Michael Addition

- To a round-bottom flask equipped with a magnetic stirrer, add N-methylethylenediamine (1.0 eq).
- Dissolve the diamine in methanol (approx. 5-10 mL per gram of diamine).
- Cool the solution to 0 °C using an ice bath.
- Add methyl acrylate (1.05 eq) dropwise to the stirred solution over 30 minutes. Causality: Dropwise addition at low temperature helps to control the exothermicity of the reaction and minimize side products.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed.
- Remove the solvent under reduced pressure to yield the crude intermediate ester.

Step 2: Lactamization and Purification

- The crude ester from the previous step is heated, typically at a temperature sufficient to drive off methanol and promote cyclization (e.g., 100-120 °C), either neat or in a high-boiling solvent like toluene.
- The reaction is continued for 4-8 hours until the formation of the lactam is complete (monitored by TLC or GC-MS). Causality: Heating provides the necessary activation energy for the intramolecular nucleophilic attack of the secondary amine onto the ester carbonyl, eliminating methanol and forming the stable lactam ring.
- After cooling, the crude product (1-Methyl-1,4-diazepan-2-one) can be purified via vacuum distillation or column chromatography on silica gel.

Step 3: Hydrochloride Salt Formation

- Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
- Slowly add a solution of anhydrous HCl in diethyl ether (e.g., 2 M solution, 1.1 eq) with stirring.
- The hydrochloride salt will precipitate out of the solution. Causality: The salt form is often more crystalline and stable than the free base, making it easier to handle, weigh, and store.
- Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Spectroscopic Characterization (Predicted)

For unambiguous structure confirmation, a combination of spectroscopic methods is essential. While experimental spectra are not publicly available, the expected features can be predicted based on the known structure.

- ^1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl group (a singlet around 2.3-2.5 ppm), and a series of multiplets for the seven protons on the diazepane ring, likely in the 2.5-3.5 ppm range. The N-H protons of the hydrochloride salt may appear as a broad singlet at a downfield chemical shift.
- ^{13}C NMR Spectroscopy: The carbon NMR should display six unique signals: one for the methyl carbon (~35-45 ppm), four for the methylene carbons in the ring (~40-60 ppm), and one for the carbonyl carbon (~170-175 ppm).
- Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O (amide) stretch around 1650 cm^{-1} , C-H stretching vibrations just below 3000 cm^{-1} , and a broad N-H stretching band (from the ammonium salt) centered around $2700\text{-}3000\text{ cm}^{-1}$.

Safety, Handling, and Storage

Safety and Hazard Information

While specific toxicity data for **1-Methyl-1,4-diazepan-2-one hydrochloride** is limited, it should be handled with the standard precautions for laboratory chemicals. The parent compound, 1,4-Diazepan-2-one, is classified with the GHS07 pictogram and the hazard statement H319 (Causes serious eye irritation).

- Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[3]
- Handling: Use only in a well-ventilated area, such as a chemical fume hood.[4] Avoid breathing dust and prevent contact with skin and eyes.[3][4]
- First Aid: In case of eye contact, flush with water for at least 15 minutes.[3] For skin contact, wash thoroughly with soap and water. If swallowed, seek immediate medical attention.[3]

Storage and Stability

- Storage Conditions: Store in a tightly sealed container in a cool, dry place at room temperature.[2][4]
- Incompatibilities: Keep away from strong oxidizing agents, strong bases, and mineral acids (other than for salt formation).[4]

Applications in Research and Drug Development

The primary value of **1-Methyl-1,4-diazepan-2-one hydrochloride** is its role as a versatile scaffold in medicinal chemistry.

- CNS Agent Synthesis: It is explicitly noted for its use as an intermediate in the synthesis of pharmaceutical compounds, particularly for developing agents targeting the central nervous system.[2]
- Scaffold for Bioactive Molecules: The diazepane ring is considered a "privileged structure" in drug discovery.[5] The nitrogen atoms provide sites for substitution to modulate properties like solubility, lipophilicity, and target binding. The lactam functionality can act as a hydrogen bond acceptor.

- Exploration of Novel Therapeutics: Derivatives are being explored for potential anxiolytic and sedative activities, suggesting its utility in building novel molecules that may interact with CNS receptors in a manner analogous to, but distinct from, classical benzodiazepines.[2]

Conclusion

1-Methyl-1,4-diazepan-2-one hydrochloride is a specialized chemical intermediate with significant potential for the synthesis of novel pharmaceutical agents. While comprehensive public data on its physical and spectral properties is sparse, its structural features and intended applications are well-defined. This guide provides a foundational understanding of the compound, a robust and logical synthetic strategy, and essential safety protocols. For researchers in drug discovery, this molecule represents a key building block for accessing new chemical space in the pursuit of next-generation therapeutics, particularly in the realm of central nervous system disorders.

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